molecular formula C16H18N2O2 B15339431 N-Boc-5-phenylpyridin-3-amine

N-Boc-5-phenylpyridin-3-amine

Cat. No.: B15339431
M. Wt: 270.33 g/mol
InChI Key: IXKIRDUWBDSVJD-UHFFFAOYSA-N
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Description

N-Boc-5-phenylpyridin-3-amine is a chemical compound that belongs to the class of Boc-protected amines. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly significant in the field of medicinal chemistry and organic synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-5-phenylpyridin-3-amine typically involves the protection of the amine group with a Boc group. One common method involves the reaction of 5-phenylpyridin-3-amine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: N-Boc-5-phenylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

    Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol are frequently used.

Major Products:

    Substitution Reactions: The major products are N-substituted derivatives of 5-phenylpyridin-3-amine.

    Deprotection Reactions: The major product is 5-phenylpyridin-3-amine.

Mechanism of Action

The mechanism of action of N-Boc-5-phenylpyridin-3-amine primarily involves its role as a protected amine. The Boc group provides steric hindrance and electronic effects that influence the reactivity of the amine. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

  • N-Boc-5-phenylpyridin-2-amine
  • N-Boc-4-phenylpyridin-3-amine
  • N-Boc-3-phenylpyridin-4-amine

Comparison: N-Boc-5-phenylpyridin-3-amine is unique due to the position of the phenyl group on the pyridine ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different steric and electronic properties, making it suitable for specific synthetic and biological applications .

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

tert-butyl N-(5-phenylpyridin-3-yl)carbamate

InChI

InChI=1S/C16H18N2O2/c1-16(2,3)20-15(19)18-14-9-13(10-17-11-14)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,18,19)

InChI Key

IXKIRDUWBDSVJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=CC(=C1)C2=CC=CC=C2

Origin of Product

United States

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